molecular formula C11H9NO6 B1267264 Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate CAS No. 345617-18-7

Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate

Cat. No.: B1267264
CAS No.: 345617-18-7
M. Wt: 251.19 g/mol
InChI Key: QYSCKGUZJUBRDG-UHFFFAOYSA-N
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Description

Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate is an organic compound that belongs to the class of nitrophenyl derivatives It is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a dioxobutanoate moiety

Scientific Research Applications

Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro and ester groups.

    Industry: The compound is used in the production of polymers and other materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate typically involves the esterification of 4-(3-nitrophenyl)-2,4-dioxobutanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction reactions to form amino derivatives.

    Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.

    Substitution: Sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.

Major Products Formed:

    Reduction: The major product is 4-(3-aminophenyl)-2,4-dioxobutanoate.

    Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.

Comparison with Similar Compounds

  • Methyl 4-(4-nitrophenyl)-2,4-dioxobutanoate
  • Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate
  • Ethyl 4-(3-nitrophenyl)-2,4-dioxobutanoate

Comparison: Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications.

Properties

IUPAC Name

methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO6/c1-18-11(15)10(14)6-9(13)7-3-2-4-8(5-7)12(16)17/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYSCKGUZJUBRDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)CC(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40308734
Record name methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40308734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

345617-18-7
Record name methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40308734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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